molecular formula C10H9N3O2 B6517762 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 334017-21-9

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No. B6517762
CAS RN: 334017-21-9
M. Wt: 203.20 g/mol
InChI Key: LQTJXHCOODAVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, also known as MPPCA, is a small molecule compound with a variety of potential applications in scientific research. It is a member of the pyrazole family, which is a type of heterocyclic aromatic compound containing five atoms in a ring structure. MPPCA has been used in various areas of biochemistry, physiology, and pharmacology, and has been shown to have a wide range of effects on biological processes.

Scientific Research Applications

Anti-Tubercular Activity

In the fight against tuberculosis (TB), novel compounds are essential. Researchers have synthesized derivatives of pyrazole-3-carboxylic acid and evaluated their anti-tubercular activity against Mycobacterium tuberculosis . Investigating the mechanism of action and optimizing these derivatives could lead to more effective TB treatments .

Hepatic Stellate Cell Modulation

Pyrazole-3-carboxylic acid derivatives have been studied for their effects on hepatic stellate cells (HSCs). These cells play a crucial role in liver fibrosis. By assessing the biological activity of 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, researchers aim to identify potential anti-fibrotic agents .

properties

IUPAC Name

1-methyl-5-pyridin-2-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-9(6-8(12-13)10(14)15)7-4-2-3-5-11-7/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTJXHCOODAVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Synthesis routes and methods

Procedure details

To a stirred solution of 1-methyl-5-pyridin-2-yl-1H-pyrazole-3-carboxylic acid ethyl ester (655 mg, 2.8 mmol) at r.t. in ethanol (6 ml) under an argon atmosphere was added 1 N NaOH (5.7 ml) in one portion. The mixture was stirred at r.t. for 5 hrs, neutralized by the addition of 1 N HCl and concentrated to leave a light brown solid. This was triturated in a mixture of Et2O (10 ml) and EtOH (1 ml). The suspension was stirred at r.t. for 2 h. The solids was collected by filtration, washed with Et2O and dried to give the title compound (0.79 g, 100% with 73% purity; impurity: NaCl) as light brown solid. MS: M=204.2 (M+H)+
Name
1-methyl-5-pyridin-2-yl-1H-pyrazole-3-carboxylic acid ethyl ester
Quantity
655 mg
Type
reactant
Reaction Step One
Name
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.